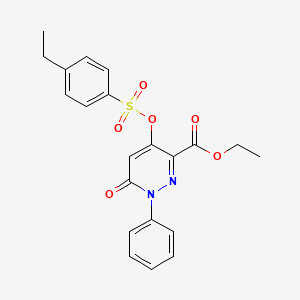

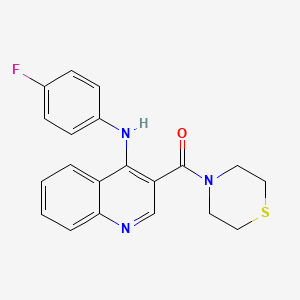

![molecular formula C26H26N4O4S B2551396 N-(4-(1H-苯并[d]咪唑-2-基)苯基)-4-((2,6-二甲基吗啉)磺酰基)苯甲酰胺 CAS No. 394229-50-6](/img/structure/B2551396.png)

N-(4-(1H-苯并[d]咪唑-2-基)苯基)-4-((2,6-二甲基吗啉)磺酰基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-substituted imidazolylbenzamides, including compounds with a structure similar to N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide, has been explored in various studies. One such study describes the synthesis of a range of N-substituted imidazolylbenzamides and benzene-sulfonamides, demonstrating that the 1H-imidazol-1-yl moiety can effectively replace the methylsulfonylamino group to produce class III electrophysiological activity . Another study presents a visible-light-driven sulfonylation/cyclization method to create sulfonylated benzo[4,5]imidazo[2,1-a]isoquinolin-6(5H)-ones, which could be related to the synthesis of the compound due to the involvement of sulfonylation and cyclization steps .

Molecular Structure Analysis

The molecular structure of N-substituted imidazolylbenzamides plays a crucial role in their biological activity. The presence of the imidazolyl group is significant, as it has been shown to contribute to the electrophysiological activity of these compounds . Additionally, the study on ring-chain isomerism of related compounds indicates that the structure can vary between a chain and a ring form depending on the substitution at the nitrogen atom, which could influence the biological activity and stability of the compound .

Chemical Reactions Analysis

The chemical reactions involving N-substituted imidazolylbenzamides are not extensively detailed in the provided papers. However, the synthesis methods described suggest that these compounds can undergo reactions such as sulfonylation and cyclization under certain conditions, such as visible light irradiation . These reactions are important for modifying the molecular structure and potentially enhancing the biological activity of the compounds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide are not detailed in the provided papers, the studies do suggest that the N-substituted imidazolylbenzamides have properties that make them potent selective class III agents, with implications for their solubility, stability, and biological activity . The synthesis of related benzamide derivatives also indicates potential biological applications, such as inhibition of various enzymes, which is indicative of their chemical reactivity and interaction with biological targets .

科学研究应用

合成和药理筛选

具有相似结构的化合物已被合成并筛选出各种生物和药理活性。例如,已经报道了包含磺酰胺喹唑啉基咪唑衍生物的生物活性分子的合成,用于抗微生物、抗炎、抗惊厥和驱虫活性(Patel 等人,2009)。这表明 N-(4-(1H-苯并[d]咪唑-2-基)苯基)-4-((2,6-二甲基吗啉)磺酰基)苯甲酰胺由于其结构相似性而在类似应用中具有潜力。

心脏电生理活性

对 N-取代咪唑基苯甲酰胺或苯磺酰胺的研究表明,具有咪唑部分的化合物可以表现出显着的心脏电生理活性,表明在开发用于心律失常的选择性 III 类药物中具有潜在应用(Morgan 等人,1990)。

缓蚀

苯并咪唑衍生物已因其在酸性环境中对钢的缓蚀性能而受到研究,证明了类似化合物在工业过程中防止腐蚀的应用(Yadav 等人,2016)。

抗氧化和抗自由基活性

含有联苯和咪唑并苯并咪唑衍生物的化合物的抗氧化活性突出了类似化学结构在开发新抗氧化剂中的潜力(Spasov 等人,2022)。

抗疟疾和潜在的 COVID-19 应用

一些与本化合物具有结构特征的邻氨基苯甲酸衍生物已被研究其抗疟疾活性,并通过计算计算和分子对接研究探索了针对 COVID-19 的潜在应用(Fahim & Ismael,2021)。

属性

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O4S/c1-17-15-30(16-18(2)34-17)35(32,33)22-13-9-20(10-14-22)26(31)27-21-11-7-19(8-12-21)25-28-23-5-3-4-6-24(23)29-25/h3-14,17-18H,15-16H2,1-2H3,(H,27,31)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXOAZMTYPJJMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

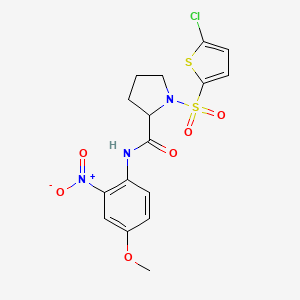

![N-(2-chlorophenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2551315.png)

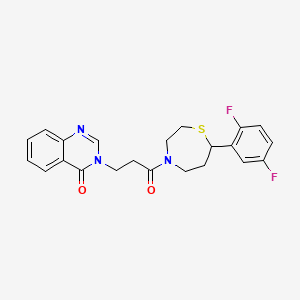

![N-(2-ethylphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide](/img/structure/B2551318.png)

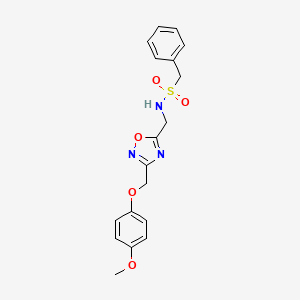

![(2,6-Dimethylmorpholin-4-yl)-[4-(trifluoromethyl)pyrimidin-2-yl]methanone](/img/structure/B2551326.png)

![N-(2-ethoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2551328.png)

![4-chloro-N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)benzamide](/img/structure/B2551334.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2551336.png)